molecular formula C8H16Cl2N4 B6217802 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride CAS No. 147960-45-0

5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride

Cat. No.: B6217802
CAS No.: 147960-45-0
M. Wt: 239.1
InChI Key:
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Description

5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride is a compound that features a piperidine ring and an imidazole ring, making it a significant molecule in the field of medicinal chemistry. The presence of these two heterocyclic structures endows the compound with unique chemical and biological properties, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazole intermediate.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or imidazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, aryl halides; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
  • 5-chloro-3-(1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)piperidin-4-yl)-1-alkyl-1H-benzo[d]imidazol-2(3H)-one

Uniqueness

5-(piperidin-4-yl)-1H-imidazol-2-amine dihydrochloride is unique due to its specific combination of the piperidine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

147960-45-0

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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